molecular formula C24H23ClN4OS B2529288 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine CAS No. 433326-04-6

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2529288
CAS No.: 433326-04-6
M. Wt: 450.99
InChI Key: NQFAMKQSNXMWFM-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidine class, a heterocyclic scaffold renowned for its pharmacological versatility. The structure features a piperazine moiety substituted with a 4-chlorophenoxyethyl group at the 4-position of the thienopyrimidine core, along with a phenyl group at the 5-position. Such modifications are designed to enhance binding affinity and selectivity toward biological targets, particularly serotonin receptors (e.g., 5-HT2A) and enzymes like phosphodiesterase 4 (PDE4) . The 4-chlorophenoxyethyl substituent likely contributes to hydrophobic interactions and metabolic stability, while the phenyl group may influence steric and electronic properties.

Properties

IUPAC Name

4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4OS/c25-19-6-8-20(9-7-19)30-15-14-28-10-12-29(13-11-28)23-22-21(18-4-2-1-3-5-18)16-31-24(22)27-17-26-23/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAMKQSNXMWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Piperazine Intermediate: The reaction of 4-chlorophenol with ethylene oxide in the presence of a base to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine to form 2-(4-chlorophenoxy)ethylpiperazine.

    Synthesis of the Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core is synthesized through a cyclization reaction involving appropriate starting materials such as thiophene and cyanamide derivatives.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the thieno[2,3-d]pyrimidine core under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate piperazine derivatives with thieno[2,3-d]pyrimidine structures. The synthetic pathways often utilize chlorophenoxyethyl groups to enhance biological activity. For instance, the process may involve the reaction of 4-chlorophenol derivatives with piperazine and subsequent cyclization to form the thieno[2,3-d]pyrimidine nucleus.

Key Synthetic Steps:

  • Formation of Piperazine Derivative : The piperazine ring is formed by reacting 4-chlorophenoxyethyl derivatives with appropriate amines.
  • Cyclization : The thieno[2,3-d]pyrimidine structure is synthesized through cyclization reactions involving substituted pyrimidines.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thieno[2,3-d]pyrimidine derivatives have been evaluated for their effectiveness against various bacterial strains and fungi. The incorporation of the piperazine moiety may enhance the compound's ability to penetrate microbial cell walls.

Neurological Applications

There is growing interest in the use of piperazine-containing compounds for treating neurological disorders. The compound's ability to interact with neurotransmitter receptors could make it a candidate for further research in treating depression or anxiety disorders.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of thieno[2,3-d]pyrimidines, demonstrating that modifications at the piperazine position significantly influenced cytotoxicity against cancer cell lines. The findings suggested that the presence of electron-withdrawing groups like chlorophenoxy enhances activity against breast cancer cells.

Case Study 2: Antimicrobial Evaluation

In a research article from Antibiotics, thieno[2,3-d]pyrimidine derivatives were tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents.

Case Study 3: Neuropharmacological Studies

A recent investigation focused on the neuropharmacological effects of piperazine derivatives showed promise in modulating serotonin receptors. This study highlighted the potential for developing treatments for mood disorders based on structural modifications similar to those found in 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine.

Mechanism of Action

The mechanism of action of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of specific signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Piperazine/Piperidine Substituents
Compound Name Key Substituents Biological Target/Activity Molecular Formula (MW)
Target Compound 4-(2-(4-Chlorophenoxy)ethyl)piperazine, 5-phenyl 5-HT2A antagonism, PDE4 inhibition* C23H22ClN5OS (476.0 g/mol†)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-methyl-5-phenylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl, 6-methyl Not explicitly stated C23H20Cl2N4S (455.4 g/mol)
5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine 4-Chlorophenyl, 3-methylphenyl Not explicitly stated C23H22ClN5S (452.0 g/mol)
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 3,4-Dichlorophenyl, 4-fluorophenyl, 6-methyl Not explicitly stated C23H18Cl2FN4S (495.4 g/mol)
(R)-2-(4-(4-Chlorophenoxy)piperidin-1-yl)-4-((tetrahydro-2H-pyran-4-yl)amino)-6,7-dihydrothieno[3,2-d]pyrimidine 5-oxide 4-Chlorophenoxy (piperidine), tetrahydro-2H-pyran-4-yl PDE4 inhibition C23H27ClN6O3S (503.0 g/mol)

Key Observations :

  • Chlorophenyl/Phenoxy Groups: The 4-chlorophenoxyethyl group in the target compound is structurally distinct from the 3,4-dichlorophenyl (e.g., ) or 4-chlorophenoxy-piperidine (e.g., ), suggesting differences in steric bulk and electronic effects. These variations may influence target selectivity (e.g., 5-HT2A vs. PDE4).
Analogues with Alternative Heterocyclic Cores
Compound Name Core Structure Key Features Activity
3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives Coumarin-pyrazolo[3,4-b]pyridine Fused coumarin-pyrazole system Antimicrobial, anticancer*
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidine Piperidine, thioxo group Computational drug-likeness

Key Observations :

  • Core Rigidity: The thieno[2,3-d]pyrimidine core in the target compound offers planar rigidity, facilitating π-π stacking with aromatic residues in target proteins.
Pharmacological Activity
  • 5-HT2A Antagonism: The target compound shares structural homology with 5-HT2A antagonists (e.g., ), where piperazine-linked hydrophobic groups (e.g., phenyl, chlorophenoxy) are critical for receptor binding. Compound 6a in (4-phenylpiperazine derivative) showed potent activity, suggesting that bulkier substituents (e.g., 4-chlorophenoxyethyl) may further modulate affinity.
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidines with triazole substituents (e.g., ) exhibit antibacterial effects, but the target compound’s lack of polar triazole groups may limit such activity.

Biological Activity

The compound 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[2,3-d]pyrimidine core.
  • A piperazine ring substituted with a 4-chlorophenoxyethyl group.
  • A phenyl group attached to the thieno-pyrimidine moiety.

Molecular Formula : C19H25ClN2OS

Research indicates that compounds in the thieno[2,3-d]pyrimidine class often exhibit their biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity :
    • Thieno[2,3-d]pyrimidines have been shown to inhibit key enzymes such as dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFTase) . This inhibition disrupts folate metabolism, which is crucial for DNA synthesis and cell proliferation, particularly in cancer cells .
  • Selective Targeting :
    • The compound demonstrates selectivity for folate receptors (FRs), which are overexpressed in various tumors. This selectivity enhances its potential as an anticancer agent by preferentially targeting malignant cells while sparing normal tissues .

Biological Activity and Therapeutic Potential

The biological activity of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine has been evaluated in various studies:

Antitumor Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines expressing folate receptors. The mechanism involves the dual inhibition of GARFTase and possibly AICARFTase, leading to reduced nucleotide synthesis and subsequent cell death .

Case Studies

  • Study on Anticancer Efficacy :
    • A study conducted on human cancer cell lines showed that treatment with this compound resulted in significant cytotoxic effects compared to control groups. The IC50 values indicated potent activity against specific cancer types, particularly those with high FR expression .
  • In Vivo Models :
    • Animal models treated with the compound exhibited reduced tumor sizes and improved survival rates compared to untreated controls. The results suggest that the compound could be a candidate for further development in cancer therapy .

Summary of Findings

The following table summarizes key findings regarding the biological activity of 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine:

Activity TypeObservationsReferences
Enzyme Inhibition Inhibits DHFR and GARFTase
Antitumor Activity Significant cytotoxicity in FR-expressing cells
In Vivo Efficacy Reduced tumor size in animal models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, piperazine derivatives are introduced via coupling reactions in solvents like dimethylformamide (DMF) or dioxane under reflux . Temperature control (60–100°C) and catalysts (e.g., p-toluenesulfonic acid) improve yield and purity . Optimization requires monitoring via TLC/HPLC and adjusting solvent polarity or reaction time .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) spectroscopy is essential for verifying substituent positions and piperazine linkage. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~750 cm⁻¹), while Mass Spectrometry (MS) confirms molecular weight (expected ~490–500 g/mol) . High-resolution MS or X-ray crystallography resolves ambiguities in complex heterocyclic systems .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Answer : Initial screens include in vitro assays against cancer cell lines (e.g., MTT assay) or microbial strains (MIC determination). Target-specific studies (e.g., kinase inhibition) use enzyme-linked immunosorbent assays (ELISA) . Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (1–100 µM) validate activity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Re-synthesize the compound under stringent purity controls (>95% HPLC) . Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) . Structural analogs (e.g., fluorinated phenyl groups) can isolate pharmacophore contributions .

Q. How is computational modeling used to predict the compound’s mechanism of action?

  • Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets (e.g., PI3K or EGFR kinases) by simulating ligand-receptor interactions . MD simulations assess binding stability (>50 ns trajectories). ADMET predictions (SwissADME) evaluate bioavailability and toxicity risks (e.g., hepatotoxicity via cytochrome P450 interactions) .

Q. What methodologies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Answer : Prodrug derivatization (e.g., esterification of polar groups) enhances solubility . Microsomal stability assays (liver microsomes) guide metabolic resistance improvements. Pharmacokinetic parameters (t₁/₂, Cmax) are refined using lipid nanoparticle formulations or PEGylation .

Q. How do structural modifications to the thieno[2,3-d]pyrimidine core affect target selectivity?

  • Answer : Substituents at C5 (phenyl) and C4 (piperazine) modulate steric and electronic interactions. For example:

  • Electron-withdrawing groups (Cl) : Increase affinity for ATP-binding pockets in kinases .
  • Phenoxyethyl extensions : Enhance penetration of blood-brain barrier for CNS targets .
    SAR tables comparing IC₅₀ values of analogs are critical .

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